(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate

HDAC inhibition SAR styrylpyridine scaffold

This synthetic trans-styrylpyridine ester features a unique 2,6-dimethoxybenzoate cap group, creating a sterically and electronically distinct environment compared to 3,4- or 4-methoxy analogs. This substitution pattern is predicted to alter zinc-binding group orientation in HDAC1, making it a critical tool for epigenetic inhibitor SAR where cap-group identity shifts IC₅₀ values by over an order of magnitude. Its push-pull ICT framework also suits nonlinear optical and metal-sensing probe development.

Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
CAS No. 1011573-53-7
Cat. No. B3396220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate
CAS1011573-53-7
Molecular FormulaC22H19NO4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
InChIInChI=1S/C22H19NO4/c1-25-19-4-3-5-20(26-2)21(19)22(24)27-18-10-8-16(9-11-18)6-7-17-12-14-23-15-13-17/h3-15H,1-2H3/b7-6+
InChIKeyVPAZDUSKIAGMKU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(2-(Pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate (CAS 1011573-53-7): Structural Identity and Compound-Class Context


(E)-4-(2-(Pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate (CAS 1011573-53-7) is a synthetic trans-styrylpyridine ester, molecular formula C₂₂H₁₉NO₄, molecular weight 361.4 g/mol . This compound belongs to the styrylpyridine benzoate class, which has been investigated as a scaffold for histone deacetylase (HDAC) and LSD1/HDAC dual inhibitors in anticancer drug discovery [1]. The target compound specifically incorporates a 2,6-dimethoxybenzoate ester at the para position of the stilbene-like core, distinguishing its substitution pattern from other positional isomers and methoxy-substituted analogs within the same chemotype [2].

Why Generic Substitution Fails for (E)-4-(2-(Pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate (CAS 1011573-53-7)


Within the styrylpyridine ester chemotype, even minor positional isomerism of methoxy substituents on the benzoate ring can substantially alter biological activity. The 2,6-dimethoxy substitution pattern confers a unique electronic and steric environment on the ester carbonyl, which is predicted—via 3D-QSAR and molecular docking against HDAC1—to affect zinc-binding group orientation and hydrophobic cap interactions [1]. Published dual LSD1/HDAC inhibitor series show that changing the benzoate substitution from para-methoxy to meta,para-dimethoxy can shift IC₅₀ values by over an order of magnitude [2]. Therefore, the 2,6-dimethoxybenzoate ester (CAS 1011573-53-7) cannot be assumed functionally interchangeable with its 3,4-dimethoxy, 3,5-dimethoxy, or 4-methoxy analogs without direct experimental validation .

Quantitative Differentiation Evidence for (E)-4-(2-(Pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate (CAS 1011573-53-7) Versus Closest Analogs


Regioisomeric Benzoate Substitution Comparison: 2,6-Dimethoxy vs. 3,4-Dimethoxy vs. 4-Methoxy

In the styrylpyridine benzoate series, the position of methoxy groups on the terminal benzoyl ring critically influences target engagement. The 2,6-dimethoxy pattern (target compound) places both methoxy groups in ortho positions relative to the ester carbonyl, creating a sterically hindered and electronically distinct environment compared to the 3,4-dimethoxy analog. In the published LSD1/HDAC dual inhibitor series, compounds with para-substituted benzoate cap groups exhibited IC₅₀ values against HDAC1 ranging from nanomolar to low micromolar depending on substitution, with the 2,6-disubstitution pattern predicted by 3D-QSAR models to yield superior steric complementarity within the HDAC1 hydrophobic channel compared to mono-methoxy or 3,4-dimethoxy variants [1]. Direct experimental data for the target compound against isolated HDAC isoforms remain unavailable in the public domain; the differentiation presented is derived from class-level structure-activity relationships [2].

HDAC inhibition SAR styrylpyridine scaffold regioisomerism drug design

Metal-Coordination Potential: Pyridine Nitrogen Availability in 2,6-Dimethoxybenzoate Context

The 4-pyridylvinyl moiety provides a Lewis-basic nitrogen available for metal coordination, a feature exploited in structurally related styrylpyridine derivatives used as fluorescent sensors and metal-organic framework (MOF) building blocks [1]. The presence of the 2,6-dimethoxybenzoate ester group increases the electron density on the aromatic system relative to unsubstituted or mono-methoxy analogs, which can enhance fluorescence quantum yield. Studies on multi-branched styrylpyridyl chromophores with this vinyl-phenyl-pyridyl motif have reported two-photon absorption cross-sections (σ) of 6–11 GM in DMF, with fluorescence quantum yields strongly dependent on the electron-donating character of peripheral substituents [2]. The 2,6-dimethoxybenzoate group, bearing two ortho-methoxy donors, is expected to increase the intramolecular charge-transfer (ICT) character compared to benzoate esters lacking electron-donating substituents, though direct photophysical measurements for the target compound have not been published [3].

metal chelation fluorescence probe sensor coordination chemistry assay development

Physicochemical Property Differentiation: ClogP and Solubility Profile of 2,6-Dimethoxybenzoate Ester vs. Isonicotinate Analog

The 2,6-dimethoxybenzoate ester (target compound) differs from the isonicotinate analog (CAS 1011573-87-7) by replacing the pyridine-4-carbonyl group with a 2,6-dimethoxyphenylcarbonyl group. This substitution replaces a hydrogen-bond-accepting pyridine with a hydrophobic dimethoxyphenyl moiety, which is predicted to increase logP and decrease aqueous solubility. The molecular formula change from C₁₉H₁₄N₂O₂ (isonicotinate analog, MW 302.3) to C₂₂H₁₉NO₄ (target compound, MW 361.4) reflects an increase of ~59 Da in molecular weight and the addition of two methoxy groups . Published ADME studies on related styrylpyridine HDAC inhibitors demonstrate that the identity of the benzoate cap group significantly affects metabolic stability in human liver microsomes and CYP450 inhibition profiles, with methoxy-substituted variants generally showing improved metabolic stability over unsubstituted benzamides [1]. Direct comparative experimental ADME data for the 2,6-dimethoxy vs. isonicotinate pair are not available.

drug-likeness permeability solubility ADME physicochemical profiling

Synthetic Tractability: Yamaguchi-Type Esterification Compatibility of 2,6-Dimethoxybenzoic Acid

The synthesis of the target compound requires esterification between (E)-4-(2-(pyridin-4-yl)vinyl)phenol and 2,6-dimethoxybenzoic acid. The 2,6-dimethoxybenzoic acid building block (CAS 1466-76-8) is commercially available and has been successfully employed in Yamaguchi-type esterification and Cu(II)-mediated enol esterification reactions to yield diverse ester products [1]. This contrasts with more sterically demanding or electronically deactivated benzoic acids that may require specialized coupling conditions. The vinylpyridine-phenol intermediate is accessed via Siegrist coupling or Heck-type vinylation of 4-halophenol with 4-vinylpyridine, a route that is well-precedented in the styrylpyridine literature [2]. The modular nature of this convergent synthesis—wherein the phenol core and benzoic acid cap are independently variable—enables efficient parallel library synthesis, a feature relevant for procurement decisions in SAR-driven drug discovery programs [3].

synthetic chemistry esterification building block C–O coupling parallel synthesis

Priority Application Scenarios for (E)-4-(2-(Pyridin-4-yl)vinyl)phenyl 2,6-dimethoxybenzoate (CAS 1011573-53-7) Based on Differentiated Evidence


Epigenetic Drug Discovery: HDAC1/LSD1 Dual Inhibitor SAR Probe Library

This compound serves as a cap-group variant in styrylpyridine-based epigenetic inhibitor libraries targeting HDAC1 and LSD1. The 2,6-dimethoxybenzoate ester provides a distinct steric and electronic profile compared to the more commonly explored 4-methoxy or 3,4-dimethoxy caps. Published dual inhibitor series (Duan Y-C et al., Eur J Med Chem 2021) demonstrate that cap-group identity modulates both enzymatic IC₅₀ and cellular antiproliferative activity, with some variants achieving IC₅₀ values of 0.23–1.56 μM across gastric cancer cell lines [1]. Researchers procuring this compound for SAR expansion can directly test the hypothesis that ortho,ortho-dimethoxy substitution improves HDAC1 binding pocket complementarity relative to meta,para-substituted analogs [2].

Fluorescent Material Development: Intramolecular Charge-Transfer (ICT) Chromophore

The electron-rich 2,6-dimethoxybenzoate donor coupled to the electron-deficient 4-pyridyl acceptor via a π-conjugated stilbene bridge creates a push-pull system suitable for studying intramolecular charge transfer (ICT) phenomena. Related styrylpyridine chromophores have demonstrated measurable two-photon absorption cross-sections and environment-sensitive fluorescence, making this compound a candidate for development as a polarity-sensitive fluorescent probe or nonlinear optical material [1]. The dual ortho-methoxy substitution is expected to enhance the donor strength relative to mono-methoxy analogs, potentially red-shifting emission and increasing Stokes shift [2].

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The 4-pyridyl nitrogen serves as a monodentate ligand for transition metal coordination, while the extended π-system and ester linkage provide structural rigidity. This compound can function as a ditopic or monotopic linker in the construction of coordination polymers and MOFs with potential applications in gas storage, separation, or luminescent sensing. The 2,6-dimethoxybenzoate group increases the steric bulk around the ligand, which can influence framework topology and pore geometry in ways distinct from simpler benzoate-substituted analogs [1]. The fluorescence properties of the styrylpyridine core further enable optical detection of guest binding events [2].

Chemical Biology Tool: Pyridine-Metal Chelation Assays

The free pyridine nitrogen in the 4-vinylpyridine moiety can reversibly coordinate Zn²⁺, Cu²⁺, and Hg²⁺ ions, a property that has been exploited in structurally analogous di-pyridin-2-yl-[4-(2-pyridin-4-yl-vinyl)-phenyl]-amine for selective Hg²⁺ detection [1]. The 2,6-dimethoxybenzoate ester provides a hydrophobic handle that may facilitate partitioning into membrane environments or binding to hydrophobic protein pockets, expanding the utility of this compound beyond simple metal sensing to include membrane-associated metalloenzyme inhibition studies [2].

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